3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Description
3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine-based compound featuring a tert-butyl ester group at the 1-position and a 4-tert-butylphenyl substituent at the 3-position of the piperazine ring. Piperazine scaffolds with tert-butyl ester protective groups are widely utilized in medicinal chemistry due to their stability, ease of functionalization, and role as intermediates in drug discovery .
Properties
IUPAC Name |
tert-butyl 3-(4-tert-butylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)15-9-7-14(8-10-15)16-13-21(12-11-20-16)17(22)23-19(4,5)6/h7-10,16,20H,11-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWWHBLNPHYESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with tert-butyl phenyl halide under suitable conditions to form the piperazine derivative.
Esterification: The resulting piperazine derivative is then esterified using tert-butyl alcohol in the presence of a catalyst to form the final compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the piperazine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : Compounds like 4-(6-nitropyridin-3-yl) (308.35 g/mol) exhibit enhanced reactivity in reduction reactions (e.g., nitro-to-amine conversion at 94% yield) . In contrast, electron-donating groups (e.g., tert-butyl in the target compound) improve steric bulk and lipophilicity, favoring membrane permeability in drug candidates.
- Aromatic vs. Aliphatic Substituents : Pyridinyl and phenyl substituents (e.g., and ) enable π-π interactions in receptor binding, while aliphatic groups (e.g., tert-butyl) enhance metabolic stability .
Synthetic Methodologies :
- Sonication-Assisted Synthesis : highlights the use of sonication in toluene/EtOH for preparing 4-substituted piperazine esters, yielding 43% for 11c .
- Reductive Amination : describes reductive amination of aldehyde intermediates (e.g., 3-formyl-4-methanesulfonyl-piperazine derivatives) to introduce dimethylamine groups .
- Hydrogenation : High-yield (80%) nitro-to-amine reductions using Pd/C and H₂ () demonstrate efficient functional group interconversion .
- The tert-butyl ester group in the target compound likely serves as a protective group, removable under acidic conditions (e.g., trifluoroacetic acid, as in ) to generate free piperazines for further coupling .
Challenges and Limitations
- Yield Variability : Synthesis of 4-(1-m-tolyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (11d) in achieved only 12% yield, highlighting challenges in sterically hindered substitutions .
- Solubility Issues : Bulky tert-butyl groups may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.
Biological Activity
Introduction
3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 306.36 g/mol. The structural configuration includes a piperazine ring substituted with a tert-butyl group and a phenyl moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 1361112-26-6 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds, including the tert-butyl ester, exhibit significant anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Cytotoxicity Assays
In vitro assays have demonstrated that the compound exhibits an IC50 value in the micromolar range against MCF-7 cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| HeLa | 2.41 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance antibacterial efficacy.
Case Study: Antimicrobial Screening
A high-throughput screening against Mycobacterium tuberculosis revealed promising results for analogs of the compound, indicating that structural variations can significantly impact biological activity.
Table 3: Antimicrobial Activity Data
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| 4PP-2 | 2.0 | Mycobacterium tuberculosis |
| 4PP-3 | 6.8 | Mycobacterium tuberculosis |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1 phase, preventing further proliferation.
- Antibacterial Action : The compound targets specific bacterial enzymes or pathways essential for microbial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
